1,3,4-thiadiazole-2-thiol

Description

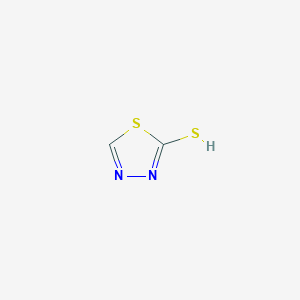

1,3,4-Thiadiazole-2-thiol is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms, one sulfur atom, and a thiol (-SH) group at the 2-position. It serves as a versatile scaffold in medicinal chemistry and materials science due to its electron-rich structure and ability to undergo diverse functionalization. The compound is synthesized via cyclization of thiosemicarbazide with carbon disulfide (CS₂) under basic conditions . Its derivatives exhibit broad pharmacological activities, including anticancer , antimicrobial , and diuretic effects , as well as applications in corrosion inhibition .

Properties

IUPAC Name |

1,3,4-thiadiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S2/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAMDELLBBZOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN=C(S1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Steps

-

Initial Cyclization : A mixture of hydrazine hydrate (0.02 mol), carbon disulfide (0.02 mol), and pyridine (50 mL) is stirred in ethanol at 60°C for 5 hours.

-

Acidification : Hydrochloric acid (5 mL) is added to precipitate 1,3,4-thiadiazole-2,5-dithiol, which is filtered, washed with ethanol, and dried at 80°C.

-

Selective Deprotonation : Treatment with potassium hydroxide (2:1 molar ratio) in ethanol at 40°C yields dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate), which can be reprotonated to isolate the monothiol.

Key Advantages :

-

High reproducibility and scalability.

-

Yields of 1,3,4-thiadiazole-2,5-dithiol exceed 75% under optimized conditions.

Limitations :

-

Requires careful control of acidification to avoid over-protonation.

-

Co-products like hydrogen sulfide necessitate robust scrubbing systems.

Thioamide-Based Single-Batch Process

A patent-pending method employs thioamides, hydrazine, and carbon disulfide in a single-batch reaction to produce 2-substituted-1,3,4-thiadiazole-5-thiols. While this method targets 5-thiol derivatives, its framework is adaptable for 2-thiol synthesis by modifying starting materials.

Industrial-Scale Protocol

-

Thioamide Activation : Thioacetamide (1 mol) reacts with hydrazine (1 mol) in ethanol at 30°C for 2 hours.

-

Alkali Hydroxide Addition : Potassium hydroxide (1 mol) and excess carbon disulfide are introduced, with stirring continued at 15°C.

-

Acid Precipitation : Concentrated sulfuric acid is added to precipitate 2-methyl-1,3,4-thiadiazole-5-thiol, which is filtered, washed, and dried at 60°C.

Optimization Insights :

One-Pot Synthesis Using Thiosemicarbazide and Carboxylic Acids

A novel one-pot method avoids toxic reagents like POCl₃ by leveraging polyphosphate ester (PPE) to facilitate cyclodehydration. Though developed for 2-amino derivatives, this approach is theoretically extendable to 2-thiols by substituting carboxylic acids with thioacids.

Experimental Workflow

-

Reagent Mixing : Thiosemicarbazide (5 mmol) and PPE (20 g) are combined in acetonitrile.

-

Cyclization : The mixture is heated to 100°C for 6 hours, forming 2-amino-1,3,4-thiadiazole.

-

Thiolation : Post-cyclization treatment with Lawesson’s reagent or phosphorus pentasulfide could theoretically introduce the thiol group, though this modification requires validation.

Advantages :

-

Eliminates hazardous chlorinating agents.

Acidification of Dipotassium Salts

Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) serves as a stable intermediate for controlled thiol generation. Acidification with HCl selectively protonates the 2-position, yielding this compound.

Stepwise Procedure

-

Salt Formation : 1,3,4-Thiadiazole-2,5-dithiol (10 mmol) is treated with KOH (20 mmol) in ethanol at 40°C.

-

Precipitation : The dipotassium salt is filtered and dried at 50°C.

-

Selective Protonation : Gradual addition of HCl to the salt in aqueous ethanol isolates the 2-thiol derivative.

Yield and Purity :

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|---|---|

| Hydrazine Cyclization | Hydrazine, CS₂ | 60°C, 5 h | 75–80 | High | Simple, cost-effective |

| Thioamide Process | Thioacetamide, KOH, CS₂ | 15–30°C, 2 h | 80–85 | Industrial | Low impurities |

| One-Pot with PPE | Thiosemicarbazide, PPE | 100°C, 6 h | 65–70* | Moderate | Non-toxic reagents |

| Dipotassium Salt Route | 1,3,4-Thiadiazole-2,5-dithiol, KOH | 40°C, 3 h | 70–75 | Lab-scale | Selective protonation |

*Theoretical yield for 2-thiol adaptation; original method yields 65–70% for 2-amino derivatives .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Thiadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfoxides.

Reduction: Sulfides.

Substitution: Alkyl or acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,3,4-Thiadiazole-2-thiol is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the thiol (-SH) group enhances its reactivity and biological activity. The compound's structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of 1,3,4-thiadiazole derivatives. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi. A recent study synthesized a series of 1,3,4-thiadiazole derivatives that exhibited significant antifungal activity, indicating their potential use as agricultural fungicides .

Antiviral Activity

Research has indicated that this compound derivatives may serve as potential antiviral agents. One study focused on synthesizing eight new derivatives targeting the TMPRSS2 enzyme related to SARS-CoV-2, demonstrating promising binding affinities that suggest therapeutic potential against COVID-19 .

Anticancer Effects

The anticancer properties of 1,3,4-thiadiazole compounds have been extensively studied. For example, derivatives have been identified with cytostatic effects against various cancer cell lines. The compound Megazol (a derivative) has been noted for its activity against Trypanosoma species, highlighting its potential in treating parasitic infections that can lead to cancer .

Drug Design

The unique chemical properties of this compound make it an attractive scaffold for drug development. Its ability to form stable complexes with metal ions has led to the exploration of its use in creating metal-based drugs . Additionally, its low toxicity and favorable pharmacokinetics enhance its viability as a drug candidate.

Antioxidant Activity

Recent studies have synthesized new 5-substituted derivatives of this compound and evaluated their antioxidant properties. These compounds demonstrated significant radical scavenging activity, suggesting their application in preventing oxidative stress-related diseases .

Case Studies

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit the growth of microorganisms by interfering with essential enzymes and cellular processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, biological activity, and synthetic efficiency of 1,3,4-thiadiazole-2-thiol are compared to structurally related heterocyclic thiols, such as benzo[d]thiazole-2-thiol , 1-methyl-1H-imidazole-2-thiol , 5-methyl-1,3,4-thiadiazole-2-thiol , and 1-methyl-1H-tetrazole-5-thiol . Key findings are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Thiols

Key Observations

Reactivity in Synthetic Applications: this compound demonstrates moderate to excellent yields (65–89%) in C3-chalcogenylation reactions with indoles under visible-light catalysis, comparable to benzo[d]thiazole-2-thiol (91%) but superior to imidazole- and tetrazole-based thiols . Substituents at the 5-position (e.g., amino vs. methyl) influence reactivity. The 5-methyl derivative exhibits higher yields in diuretic compound synthesis due to enhanced electron-donating effects .

Biological Activity: Anticancer Activity: this compound derivatives show potent cytotoxicity (IC₅₀: 2.5–15 μM) against tumor cell lines, outperforming benzo[d]thiazole-2-thiol derivatives in some cases . Diuretic Activity: 5-Methyl-substituted thiadiazole-2-thiol derivatives exhibit superior diuretic effects compared to 5-amino analogs, attributed to increased lipophilicity enhancing renal excretion . Antimicrobial Activity: Thiadiazole-2-thiol hybrids with benzothiazole or quinazolinone moieties demonstrate broad-spectrum antimicrobial activity, with MIC values comparable to standard drugs .

Synthetic Efficiency :

- Ultrasound-assisted synthesis of this compound derivatives improves yields (up to 85%) and reduces reaction times compared to conventional methods .

- Computational studies (DFT) validate the stability of thiadiazole-2-thiol intermediates, aiding in optimizing reaction pathways .

Structural and Electronic Considerations

- The amino group at the 5-position enhances hydrogen-bonding interactions in biological targets but may reduce metabolic stability .

- Methyl groups improve lipophilicity and bioavailability, critical for diuretic and antimicrobial applications .

- Benzothiazole derivatives exhibit stronger π-π stacking interactions with enzymes, contributing to their efficacy as carbonic anhydrase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.